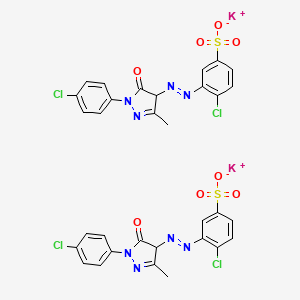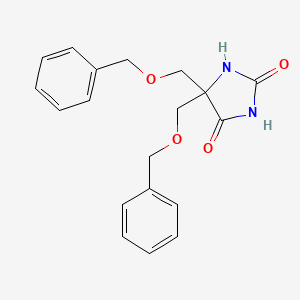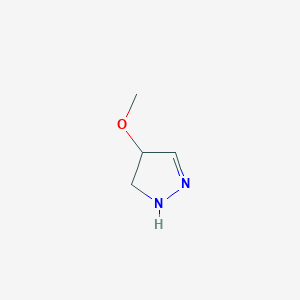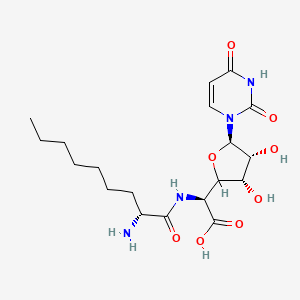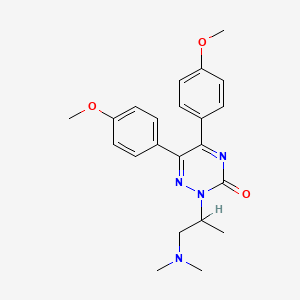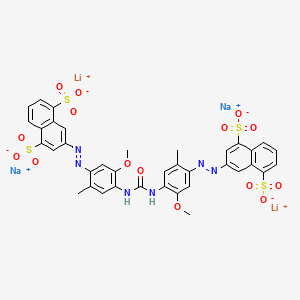
1,5-Naphthalenedisulfonic acid, 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt is a complex organic compound. It is characterized by its naphthalene core substituted with sulfonic acid groups and azo linkages. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the formation of azo linkages through diazotization and coupling reactions. The final step involves the introduction of lithium and sodium salts to form the desired compound. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo linkages and sulfonic acid groups play a crucial role in its reactivity. The compound can form complexes with metal ions, which can influence its chemical behavior. Additionally, the presence of methoxy and methyl groups can affect its electronic properties, making it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
Compared to other similar compounds, 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, lithium sodium salt stands out due to its unique combination of functional groups. Similar compounds include:
- 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(3-methyl-4,1-phenylene)azo))bis-, sodium salt
- 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(3-methyl-4,1-phenylene)azo))bis-, tetrasodium salt These compounds share similar structural features but differ in their specific substituents and counterions, which can influence their chemical properties and applications.
Properties
CAS No. |
75198-98-0 |
|---|---|
Molecular Formula |
C37H28Li2N6Na2O15S4 |
Molecular Weight |
984.8 g/mol |
IUPAC Name |
dilithium;disodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
AFSRNSYXNRZMIM-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
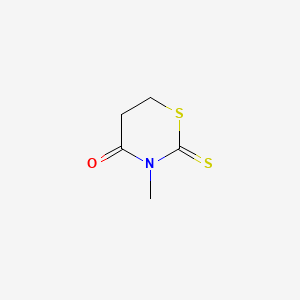
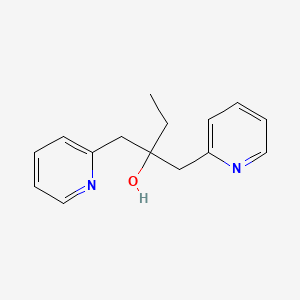

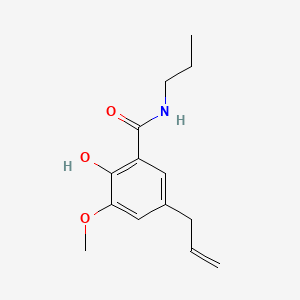
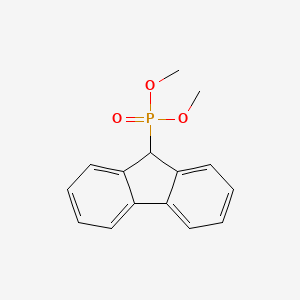
![2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone](/img/structure/B12791846.png)
